Ticarcillin disodium salt
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Overview
Description
Ticarcillin disodium salt is a semisynthetic antibiotic derived from penicillin. It belongs to the class of carboxypenicillins and is known for its broad spectrum of bactericidal activity against many gram-positive and gram-negative aerobic and anaerobic bacteria . It is particularly effective against Pseudomonas aeruginosa and Proteus vulgaris . This compound is often used in combination with clavulanate to enhance its efficacy .
Preparation Methods
Ticarcillin disodium salt is synthesized through a series of chemical reactions starting from penicillin. The synthetic route involves the acylation of the penicillin nucleus with a carboxy-3-thienylacetyl group . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the acylation process. Industrial production methods focus on optimizing yield and purity, often involving crystallization and filtration steps to obtain the final product .
Chemical Reactions Analysis
Ticarcillin disodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form penicilloic acid.
Scientific Research Applications
Ticarcillin disodium salt is widely used in scientific research due to its broad-spectrum antibacterial properties. In chemistry, it is used to study the mechanisms of bacterial cell wall synthesis and the effects of β-lactam antibiotics . In biology, it is employed to test the uptake of marker genes into bacteria and to kill Agrobacterium in plant molecular biology . In medicine, it is used to treat various bacterial infections, particularly those caused by gram-negative bacteria . Industrial applications include its use in the production of sterile pharmaceutical preparations .
Mechanism of Action
The principal mechanism of action of ticarcillin disodium salt revolves around its ability to inhibit the cross-linking of peptidoglycan during bacterial cell wall synthesis . This inhibition prevents the bacteria from forming a stable cell wall, leading to cell lysis and death when the bacteria attempt to divide . The molecular targets involved are penicillin-binding proteins, which are essential for cell wall synthesis .
Comparison with Similar Compounds
Ticarcillin disodium salt is similar to other carboxypenicillins such as carbenicillin and piperacillin . it is unique in its enhanced activity against Pseudomonas aeruginosa and its ability to be combined with clavulanate to overcome β-lactamase resistance . Other similar compounds include ampicillin and amoxicillin, which also belong to the β-lactam class but differ in their spectrum of activity and resistance profiles .
Properties
Molecular Formula |
C15H14N2Na2O6S2 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
disodium;(2R,5R,6R)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7?,8-,9-,12-;;/m1../s1 |
InChI Key |
ZBBCUBMBMZNEME-JKBWWGIOSA-L |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Isomeric SMILES |
CC1([C@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Pictograms |
Irritant; Health Hazard |
Synonyms |
BRL 2288 BRL-2288 BRL2288 Disodium, Ticarcillin Tarcil Ticar Ticarcillin Ticarcillin Disodium Ticarpen Ticillin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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